molecular formula C23H15N5O B10949000 4-{[3-([1,2,4]Triazolo[1,5-c]quinazolin-2-yl)benzyl]oxy}benzonitrile

4-{[3-([1,2,4]Triazolo[1,5-c]quinazolin-2-yl)benzyl]oxy}benzonitrile

Cat. No.: B10949000
M. Wt: 377.4 g/mol
InChI Key: JXUTWIMLFQZSMN-UHFFFAOYSA-N
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Description

4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core linked to a benzonitrile moiety through a benzyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by reacting 2-aminobenzonitrile with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazoloquinazoline core.

    Benzylation: The triazoloquinazoline core is then subjected to benzylation using benzyl bromide in the presence of a base, such as potassium carbonate, to form the benzylated intermediate.

    Ether Formation: The benzylated intermediate is reacted with 4-hydroxybenzonitrile in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product, 4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the benzonitrile moiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-2-YLBENZYL)OXY]BENZONITRILE is unique due to its specific benzyl ether linkage to the benzonitrile moiety, which may confer distinct chemical and biological properties compared to other triazoloquinazoline derivatives. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H15N5O

Molecular Weight

377.4 g/mol

IUPAC Name

4-[[3-([1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenyl]methoxy]benzonitrile

InChI

InChI=1S/C23H15N5O/c24-13-16-8-10-19(11-9-16)29-14-17-4-3-5-18(12-17)22-26-23-20-6-1-2-7-21(20)25-15-28(23)27-22/h1-12,15H,14H2

InChI Key

JXUTWIMLFQZSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)C#N

Origin of Product

United States

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